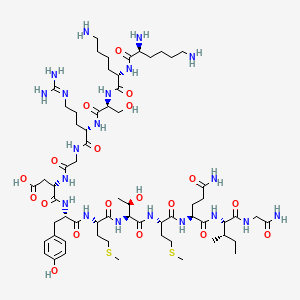

IRS1-derived peptide

Description

Properties

Molecular Formula |

C63H108N20O19S2 |

|---|---|

Molecular Weight |

1513.8 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C63H108N20O19S2/c1-6-33(2)50(61(101)72-30-47(68)88)82-56(96)40(19-20-46(67)87)77-55(95)41(21-26-103-4)79-62(102)51(34(3)85)83-57(97)42(22-27-104-5)78-58(98)43(28-35-15-17-36(86)18-16-35)80-59(99)44(29-49(90)91)74-48(89)31-73-53(93)38(14-11-25-71-63(69)70)76-60(100)45(32-84)81-54(94)39(13-8-10-24-65)75-52(92)37(66)12-7-9-23-64/h15-18,33-34,37-45,50-51,84-86H,6-14,19-32,64-66H2,1-5H3,(H2,67,87)(H2,68,88)(H,72,101)(H,73,93)(H,74,89)(H,75,92)(H,76,100)(H,77,95)(H,78,98)(H,79,102)(H,80,99)(H,81,94)(H,82,96)(H,83,97)(H,90,91)(H4,69,70,71)/t33-,34+,37-,38-,39-,40-,41-,42-,43-,44-,45-,50-,51-/m0/s1 |

InChI Key |

DVZVSUYRTSHMRT-CTGKIOEPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of IRS1-Derived Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the chemical synthesis and purification of peptides derived from Insulin Receptor Substrate 1 (IRS1). Given the central role of IRS1 in metabolic and cell growth signaling pathways, synthetic IRS1 peptides, particularly those containing post-translational modifications like phosphorylation, are invaluable tools for studying insulin signaling, developing therapeutic agents, and screening for pathway modulators.

Introduction to IRS1 and its Significance

Insulin Receptor Substrate 1 (IRS1) is a key scaffolding protein that functions as a critical node in the insulin and insulin-like growth factor (IGF-1) signaling pathways. Upon insulin or IGF-1 binding to their respective receptors, the receptor's intrinsic tyrosine kinase activity is stimulated, leading to the phosphorylation of multiple tyrosine residues on IRS1. These phosphorylated tyrosine residues serve as docking sites for a variety of downstream signaling proteins containing Src Homology 2 (SH2) domains, such as phosphatidylinositol 3-kinase (PI3K) and Grb2. The recruitment of these proteins initiates cascades that regulate glucose uptake, glycogen synthesis, protein synthesis, and cell proliferation and survival. Dysregulation of IRS1 signaling is implicated in various pathological conditions, including insulin resistance, type 2 diabetes, and cancer.

Synthetic peptides corresponding to specific regions of IRS1, especially those encompassing phosphorylation sites, are essential for dissecting the molecular interactions within this pathway, identifying novel binding partners, and developing targeted therapeutics.

The IRS1 Signaling Pathway

The canonical IRS1 signaling pathway is initiated by the binding of insulin to the insulin receptor, leading to the autophosphorylation of the receptor. This activated receptor then phosphorylates IRS1 on multiple tyrosine residues. These phosphotyrosine motifs, such as the YMXM motif, create binding sites for the SH2 domains of the p85 regulatory subunit of PI3K. This interaction recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream kinases like PDK1 and Akt, which mediate many of the metabolic effects of insulin.

Synthesis of IRS1-Derived Peptides

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing synthetic peptides, including those derived from IRS1. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed due to its milder deprotection conditions, which are compatible with sensitive modifications like phosphorylation.

General Workflow for SPPS of IRS1 Peptides

The synthesis process involves a cyclical series of steps to elongate the peptide chain while it is anchored to a solid support resin.

Experimental Protocol: Solid-Phase Synthesis of a Phosphorylated IRS1 Peptide

This protocol outlines the synthesis of a representative phosphorylated IRS1 peptide.

Table 1: Materials and Reagents for SPPS

| Reagent/Material | Supplier | Grade |

| Fmoc-Rink Amide MBHA resin | Various | 100-200 mesh, ~0.5 mmol/g loading |

| Fmoc-amino acids | Various | Peptide synthesis grade |

| Fmoc-Tyr(PO(OBzl)OH)-OH | Various | Peptide synthesis grade |

| HBTU (Coupling agent) | Various | Peptide synthesis grade |

| DIPEA (Base) | Various | Peptide synthesis grade |

| Piperidine | Various | Reagent grade |

| Dimethylformamide (DMF) | Various | Peptide synthesis grade |

| Dichloromethane (DCM) | Various | ACS grade |

| Trifluoroacetic acid (TFA) | Various | Reagent grade |

| Triisopropylsilane (TIS) | Various | Reagent grade |

| 1,2-Ethanedithiol (EDT) | Various | Reagent grade |

| Diethyl ether, cold | Various | Anhydrous |

Protocol Steps:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the first amino acid.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU (3-5 eq.) and DIPEA (6-10 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

For phosphotyrosine, use Fmoc-Tyr(PO(OBzl)OH)-OH and extend the coupling time to 4-6 hours or perform a double coupling.

-

-

Washing: Wash the resin with DMF (5-7 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Final Washing: Wash the resin with DMF (5 times) followed by DCM (5 times) and dry under vacuum.

-

Cleavage and Side-Chain Deprotection:

-

Prepare a cleavage cocktail, for example, Reagent K: TFA/thioanisole/water/phenol/EDT (82.5:5:5:5:2.5 v/v).

-

Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

-

-

Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

-

Washing and Drying: Centrifuge to pellet the peptide, wash with cold diethyl ether (3 times), and dry the crude peptide pellet under vacuum.

Purification of IRS1-Derived Peptides

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. This technique separates the target peptide from impurities based on differences in hydrophobicity.

Experimental Protocol: RP-HPLC Purification

Table 2: Materials and Reagents for RP-HPLC

| Reagent/Material | Supplier | Grade |

| Crude synthetic peptide | - | - |

| Acetonitrile (ACN) | Various | HPLC grade |

| Trifluoroacetic acid (TFA) | Various | HPLC grade |

| Water | Various | HPLC grade |

| C18 RP-HPLC column | Various | Preparative scale (e.g., 10 µm, 250 x 21.2 mm) |

Protocol Steps:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the initial mobile phase (e.g., 5% ACN in water with 0.1% TFA).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Chromatographic Separation:

-

Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A/5% B).

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes) at a flow rate appropriate for the column size.

-

Monitor the elution profile using UV detection at 214-220 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (typically >95%) and lyophilize to obtain the final purified peptide as a white powder.

Characterization and Quality Control

The identity and purity of the final peptide product must be confirmed using analytical techniques.

Table 3: Analytical Techniques for Peptide Characterization

| Technique | Purpose | Typical Instrumentation |

| Analytical RP-HPLC | Purity assessment | HPLC with C18 column (e.g., 5 µm, 250 x 4.6 mm) |

| Mass Spectrometry (MS) | Molecular weight confirmation | MALDI-TOF or ESI-MS |

| Tandem MS (MS/MS) | Sequence verification and phosphorylation site localization | ESI-MS/MS or MALDI-TOF/TOF |

| Amino Acid Analysis (AAA) | Amino acid composition and peptide quantification | AAA analyzer |

Quantitative Data

The yield and purity of synthetic peptides can vary significantly depending on the sequence length, complexity, and the presence of modifications. For IRS1-derived peptides, especially those containing phosphorylation, careful optimization of synthesis and purification is crucial.

Table 4: Representative Yield and Purity of Synthetic IRS1-Derived Peptides

| Peptide Sequence (Example) | Length | Modification | Crude Purity (HPLC) | Final Yield (after purification) | Final Purity (HPLC) |

| KKR-pY-MTMQ-IG | 10-mer | pTyr | 50-70% | 15-25% | >95% |

| G-pY-MPMS-PK | 7-mer | pTyr, pSer | 40-60% | 10-20% | >95% |

| D-pY-AE-pY-MNM-S | 8-mer | 2 pTyr | 35-55% | 8-18% | >95% |

Note: These are representative values and can vary based on the specific sequence and synthesis/purification conditions.

Challenges and Solutions in IRS1 Peptide Synthesis

The synthesis of IRS1-derived peptides, particularly phosphopeptides, presents several challenges.

Table 5: Common Challenges and Mitigation Strategies

| Challenge | Description | Solution(s) |

| Low Coupling Efficiency | Steric hindrance from the bulky phosphate protecting group can lead to incomplete coupling. | Use stronger coupling agents (e.g., HATU), extend coupling times, or perform double couplings. |

| β-Elimination | The phosphate group on phosphoserine and phosphothreonine is susceptible to elimination under basic conditions (e.g., piperidine treatment). | Use milder deprotection conditions (e.g., lower concentration or shorter treatment time with piperidine) or alternative protecting groups. |

| Aggregation | Hydrophobic sequences within the peptide can lead to aggregation on the resin, hindering reagent access. | Incorporate pseudo prolines or use microwave-assisted synthesis to disrupt secondary structures. |

| Side Reactions during Cleavage | The highly reactive carbocations generated during TFA cleavage can lead to unwanted modifications of sensitive residues (e.g., Trp, Met). | Use a scavenger cocktail (e.g., containing TIS, EDT, water) to quench reactive species. |

| Purification Difficulties | Closely related impurities (e.g., deletion sequences, incompletely deprotected peptides) can be difficult to resolve by RP-HPLC. | Optimize the HPLC gradient to improve separation, or use alternative purification techniques like ion-exchange chromatography. |

Conclusion

The successful synthesis and purification of high-purity IRS1-derived peptides are critical for advancing our understanding of insulin signaling and for the development of novel therapeutics. This guide has outlined the key methodologies, from solid-phase synthesis to RP-HPLC purification and analytical characterization. By understanding the common challenges and implementing the appropriate strategies, researchers can effectively produce these valuable tools for their scientific investigations.

Characterization of Novel IRS1-Derived Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the characterization of novel peptides derived from Insulin Receptor Substrate 1 (IRS1). As a critical signaling adapter protein, IRS1 is a prime target for the development of new therapeutics for metabolic diseases such as type 2 diabetes. This document outlines the process from peptide design and synthesis to detailed biochemical and cellular characterization, offering a roadmap for researchers in this field.

Introduction: The Role of IRS1 in Cellular Signaling

Insulin Receptor Substrate 1 (IRS1) is a key intracellular protein that mediates the effects of insulin and insulin-like growth factor 1 (IGF-1).[1] Upon binding of insulin to its receptor, the receptor undergoes autophosphorylation on tyrosine residues, creating docking sites for signaling proteins like IRS1.[2] The insulin receptor then phosphorylates IRS1 on multiple tyrosine residues, which in turn serve as recruitment sites for various downstream effector proteins containing Src homology 2 (SH2) domains.[2]

This initiates two major signaling cascades:

-

The PI3K/Akt Pathway: This pathway is crucial for the metabolic effects of insulin, including glucose uptake and glycogen synthesis.[1][3]

-

The MAPK Pathway: This pathway is primarily involved in the mitogenic effects of insulin, such as cell growth and proliferation.[1][3]

The phosphorylation status of IRS1 is tightly regulated, not only by tyrosine phosphorylation which generally activates signaling, but also by serine/threonine phosphorylation, which can have both positive and negative regulatory effects.[2][4] Given its central role, peptides derived from IRS1 or designed to mimic its function are of significant interest for modulating insulin signaling and developing novel therapeutics.

Design and Synthesis of Novel IRS1-Derived Peptides

The development of novel IRS1-derived peptides begins with either rational design based on known functional domains of the IRS1 protein or through screening of peptide libraries. A notable example is the IRS1-derived peptide fragment (979-989), which contains the YMXM motif known to bind to the SH2 domains of the p85 subunit of phosphoinositide 3-kinase (PI3K).[5][6] Another approach involves the de novo design of insulin mimetic peptides, such as S597, which can activate the insulin receptor.[7][8][9]

Once a target sequence is identified, the peptide is chemically synthesized, most commonly using Solid-Phase Peptide Synthesis (SPPS) .

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the synthesis of a target peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Selection and Swelling:

-

Choose an appropriate resin based on the desired C-terminal functional group (e.g., Rink amide resin for a C-terminal amide).[10]

-

Weigh the resin and place it in a reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[10][11]

2. First Amino Acid Loading (if not pre-loaded):

-

Dissolve the first Fmoc-protected amino acid in a suitable solvent with an activating agent.

-

Add the amino acid solution to the swollen resin and allow it to react to covalently link the first amino acid to the resin.[10]

3. Iterative Deprotection and Coupling Cycles:

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[10]

-

Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc group.

-

Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU).

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.[7]

-

Repeat the deprotection and coupling steps for each amino acid in the desired sequence.[7][12]

4. Cleavage and Deprotection:

-

After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Wash the resin with DMF and then with a solvent like dichloromethane (DCM).[7]

-

Treat the resin with a cleavage cocktail, typically containing a strong acid such as trifluoroacetic acid (TFA), along with scavengers to protect sensitive amino acid side chains. This step cleaves the peptide from the resin and removes the side-chain protecting groups.[7][12]

5. Peptide Precipitation and Isolation:

-

Precipitate the cleaved peptide from the cleavage cocktail using cold diethyl ether.

-

Centrifuge to pellet the crude peptide and wash with cold ether.

-

Dry the crude peptide pellet.

Purification and Physicochemical Characterization

The crude synthetic peptide is a heterogeneous mixture containing the desired peptide along with truncated or modified sequences. Purification is essential to obtain a homogenous product for subsequent characterization and biological assays. The standard method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .

Experimental Protocol: Peptide Purification by RP-HPLC

1. Column and Solvent Selection:

-

Select a C18 reverse-phase column suitable for peptide separations.[4][13]

-

Prepare two mobile phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.[4]

-

2. Sample Preparation:

-

Dissolve the crude peptide in a small volume of Mobile Phase A or a compatible solvent.

3. Chromatographic Separation:

-

Equilibrate the C18 column with Mobile Phase A.

-

Inject the dissolved peptide sample onto the column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. Peptides will elute based on their hydrophobicity.[4]

-

Monitor the elution profile by detecting absorbance at 210-220 nm, which corresponds to the peptide bonds.[4]

4. Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peaks.

-

Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.

5. Lyophilization:

-

Pool the fractions containing the pure peptide.

-

Freeze-dry (lyophilize) the pooled fractions to obtain the purified peptide as a powder.[4]

Following purification, the identity and integrity of the novel peptide are confirmed using Mass Spectrometry (MS) .

Experimental Protocol: Peptide Characterization by MALDI-TOF MS

1. Sample and Matrix Preparation:

-

Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA for smaller peptides) in a solvent mixture such as 50% acetonitrile/0.1% TFA.[3][14]

-

Dissolve the purified peptide in 0.1% TFA to a concentration of approximately 1-10 pmol/µL.[14]

2. Sample Spotting:

-

On a MALDI target plate, spot 0.5 µL of the matrix solution.

-

Immediately add 0.5 µL of the peptide solution to the matrix spot and mix by pipetting up and down.[14]

-

Allow the spot to air dry completely, allowing the peptide and matrix to co-crystallize.[14]

3. Data Acquisition:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range. The instrument measures the mass-to-charge ratio (m/z) of the ionized peptide.

-

Calibrate the instrument using a standard peptide mixture with known masses.[1][14]

4. Data Analysis:

-

Compare the experimentally determined molecular weight with the theoretical molecular weight of the designed peptide.

-

For further sequence confirmation, perform tandem mass spectrometry (MS/MS) to fragment the peptide and analyze the resulting fragment ions.[7]

Assessment of Biological Activity

Once a novel this compound has been synthesized and characterized, its biological activity must be assessed. This typically involves a series of in vitro assays.

In Vitro Kinase Assays

To determine if the peptide can be phosphorylated by the insulin receptor kinase or if it can modulate the kinase activity, an in vitro kinase assay is performed.

Experimental Protocol: In Vitro Kinase Assay

1. Reaction Setup:

-

In a microcentrifuge tube or a well of a microplate, combine the following components in a kinase assay buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT):

2. Kinase Reaction:

-

Initiate the reaction by adding one of the components (e.g., ATP or the enzyme).

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).[6]

3. Detection of Phosphorylation:

-

Radioactive Method:

-

Non-Radioactive (Fluorescence-Based) Method:

-

Mass Spectrometry-Based Method:

-

Analyze the reaction mixture by mass spectrometry to detect the mass shift corresponding to the addition of a phosphate group.[2]

-

Cell-Based Assays

To evaluate the effect of the novel peptide on cellular signaling pathways, cell-based assays are employed. These assays can determine if the peptide can mimic or inhibit insulin-induced signaling events.

Experimental Protocol: Cell-Based Insulin Receptor Phosphorylation Assay

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., cells overexpressing the human insulin receptor) in appropriate growth medium.[16]

-

Serum-starve the cells to reduce basal signaling.

-

Treat the cells with the novel this compound at various concentrations and for different durations. Include positive (e.g., insulin) and negative controls.

2. Cell Lysis:

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

3. Analysis of Protein Phosphorylation:

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the insulin receptor (e.g., anti-phospho-IR) or downstream targets like Akt (e.g., anti-phospho-Akt).

-

Use an appropriate secondary antibody conjugated to an enzyme (e.g., HRP) for detection by chemiluminescence.

-

Normalize the phosphorylation signal to the total amount of the respective protein.

-

-

ELISA-Based Assays:

-

Use commercially available ELISA kits that specifically detect the phosphorylated form of the target protein in the cell lysate.

-

Quantitative Data Presentation

A crucial aspect of characterizing novel peptides is the quantitative assessment of their properties and biological effects. This data should be presented in a clear and structured format to allow for easy comparison.

Table 1: Physicochemical Properties of Novel IRS1-Derived Peptides

| Peptide ID | Sequence | Molecular Weight (Da) | Purity (RP-HPLC) |

| IRS1-pep-001 | [Sequence] | [Value] | >95% |

| IRS1-pep-002 | [Sequence] | [Value] | >98% |

| S597 | [Sequence] | 3571.9 | >95%[7][8] |

Table 2: In Vitro Kinase Activity of Novel IRS1-Derived Peptides

| Peptide ID | Substrate Concentration (µM) | Kinase Activity (% of Control) | Km (µM) | Vmax (pmol/min/µg) |

| IRS1-pep-001 | 10 | [Value] | [Value] | [Value] |

| IRS1-pep-002 | 10 | [Value] | [Value] | [Value] |

Table 3: Cellular Activity of Novel IRS1-Derived Peptides

| Peptide ID | EC50 (Insulin Receptor Phosphorylation) (nM) | IC50 (Inhibition of Insulin Binding) (nM) | Effect on Glucose Uptake (% of Insulin) |

| IRS1-pep-001 | [Value] | [Value] | [Value] |

| IRS1-pep-002 | [Value] | [Value] | [Value] |

| S597 | 3.5 nM (ERK1 phosphorylation)[9] | [Value] | [Value] |

Table 4: Quantitative Phosphoproteomic Analysis of IRS1 in Response to Insulin

Data adapted from quantitative mass spectrometry studies.[1][4]

| Phosphorylation Site | Fold Change (Insulin vs. Control) | Function |

| Tyr(P)-983 | [Value] | [Description] |

| Tyr(P)-1173 | [Value] | [Description] |

| Tyr(P)-891 | [Value] | [Description] |

| Ser(P)-307 | [Value] | Negative regulation[2] |

| Ser(P)-616 | [Value] | Negative regulation[2] |

| Ser(P)-1223 | [Value] | Modulates interaction with SHP-2[2] |

Visualization of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows are essential for a clear understanding of the complex processes involved in the characterization of novel IRS1-derived peptides.

References

- 1. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Increased Interaction With Insulin Receptor Substrate 1, a Novel Abnormality in Insulin Resistance and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of phosphorylation of insulin receptor substrate-1 by HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - 1 mg [eurogentec.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. researchgate.net [researchgate.net]

- 9. novonordisk.com [novonordisk.com]

- 10. (PDF) Mass Spectrometry Characterization of a Novel Insulin [research.amanote.com]

- 11. Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era - PMC [pmc.ncbi.nlm.nih.gov]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Phosphotyrosine Interactome of the Insulin Receptor Family and Its Substrates IRS-1 and IRS-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Application of IRS1 Peptide Fragments in Insulin Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Insulin Receptor Substrate 1 (IRS1) and the pivotal role of its peptide fragments in dissecting the insulin signaling pathway. IRS1 is a critical cytoplasmic adaptor protein that integrates and amplifies signals from the insulin and insulin-like growth factor 1 (IGF-1) receptors, making it a central node in the regulation of metabolism, growth, and proliferation.[1][2] Dysregulation of IRS1 signaling is a hallmark of insulin resistance, type 2 diabetes, and cancer.[3][4][5] This document details the domain architecture of IRS1, the mechanisms of its regulation by phosphorylation, and the application of synthetic peptides and recombinant protein fragments in research. It includes structured quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a technical resource for professionals in the field.

IRS1 Domain Architecture and Function

IRS1 functions as a molecular scaffold, lacking any intrinsic enzymatic activity.[1] Its ability to orchestrate signaling events is dictated by its modular structure, which includes several key domains and motifs that facilitate protein-protein and protein-lipid interactions.

-

Pleckstrin Homology (PH) Domain: Located at the N-terminus, the PH domain is crucial for recruiting IRS1 to the plasma membrane by binding to phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2).[6] This domain also facilitates the interaction between IRS1 and the activated insulin receptor (IR).[6]

-

Phosphotyrosine-Binding (PTB) Domain: The PTB domain, also in the N-terminal region, recognizes and binds to the phosphorylated NPxY motif within the juxtamembrane region of the activated insulin receptor.[7][8] This interaction is a primary mechanism for docking IRS1 to the receptor.

-

SAIN Domain: The SH2-domain-associating-with-InsR (SAIN) domain has been shown to allosterically regulate the phosphorylation of IRS1 at specific serine residues, such as Ser-636/639, by mTORC1.[9]

-

Phosphorylation Insulin Resistance (PIR) Domain: A region immediately C-terminal to the PTB domain has been defined as the PIR domain.[10] This area contains numerous serine phosphorylation sites (including Ser307 and Ser312) that, when phosphorylated, abrogate the binding of IRS1 to the insulin receptor.[10]

-

C-Terminal Tail: The long, largely unstructured C-terminal region contains numerous tyrosine and serine/threonine phosphorylation sites. Tyrosine phosphorylation by the insulin receptor kinase creates docking sites for Src homology 2 (SH2) domain-containing proteins, which propagate the signal downstream.[1][11] Key motifs include the YXXM sequence, which recruits the p85 regulatory subunit of PI3K.[1]

The Canonical Insulin Signaling Pathway via IRS1

Upon insulin binding, the insulin receptor undergoes autophosphorylation on tyrosine residues, creating docking sites for IRS1.[11] The recruitment of IRS1 via its PH and PTB domains positions it for phosphorylation by the receptor on multiple C-terminal tyrosine residues.[1][7] These phosphotyrosine sites serve as binding platforms for SH2 domain-containing proteins, leading to the activation of two major downstream pathways:

-

PI3K/Akt Pathway (Metabolic Arm): The p85 regulatory subunit of Phosphoinositide 3-Kinase (PI3K) binds to YXXM motifs on phosphorylated IRS1.[1] This activates PI3K, which converts PIP2 to PIP3. PIP3 recruits and activates Akt (also known as Protein Kinase B), a central kinase that promotes the translocation of the glucose transporter GLUT4 to the cell membrane, facilitating glucose uptake.[12][13] Akt also regulates glycogen synthesis, protein synthesis, and cell survival.[1]

-

Ras/MAPK Pathway (Mitogenic Arm): The adaptor protein Grb2 binds to other phosphotyrosine sites on IRS1, which in turn recruits the Son of Sevenless (Sos) guanine nucleotide exchange factor.[11] This complex activates Ras, initiating the mitogen-activated protein kinase (MAPK) cascade (Raf/MEK/ERK), which is primarily involved in regulating gene expression, cell proliferation, and differentiation.[14]

Regulation by Serine/Threonine Phosphorylation: A Negative Feedback Loop

While tyrosine phosphorylation activates IRS1, serine/threonine phosphorylation predominantly serves to attenuate the signal, forming a critical negative feedback loop.[3][15] This mechanism is a key contributor to the development of insulin resistance.[12] Several kinases, activated downstream of insulin itself or by pro-inflammatory stimuli, can phosphorylate IRS1 on serine/threonine residues.[3][12]

A prominent example is the mTORC1/S6K1 pathway. Activated Akt stimulates mTORC1, which in turn activates S6K1.[16] S6K1 can then directly phosphorylate IRS1 on multiple serine sites (e.g., Ser307, Ser636/639).[7][17] This serine phosphorylation inhibits IRS1 function by:

-

Sterically hindering the interaction between the IRS1 PTB domain and the insulin receptor.[15]

-

Preventing the binding of downstream SH2 domain-containing proteins like PI3K.[15]

-

Targeting IRS1 for proteasomal degradation , thereby reducing its total cellular levels.[1][4]

Quantitative Data on IRS1 Signaling and Regulation

The use of peptide fragments, site-directed mutagenesis, and advanced mass spectrometry has enabled the quantification of changes in IRS1 signaling under various conditions.

Table 1: Impact of Natural IRS1 Mutations on Downstream Signaling Data derived from studies on 32D-IR cells expressing mutant human IRS1.[18]

| Mutation | Location | Effect on PI3-Kinase Activity (vs. WT) | Effect on p85 Binding (vs. WT) | Effect on MAPK Activity (vs. WT) | Primary Mechanism of Impairment |

| P170R | PTB Domain | -51% (P < 0.005) | -53% (P < 0.01) | -33% (P < 0.01) | Reduced binding to insulin receptor |

| M209T | PTB Domain | -54% (P < 0.005) | -62% (P < 0.005) | -34% (P < 0.01) | Reduced binding to insulin receptor |

| G971R | Near SH2 binding sites | -39% (P < 0.005) | -43% (P < 0.01) | -22% (P < 0.05) | Reduced association with PI3-kinase p85 |

Table 2: Key Serine/Threonine Phosphorylation Sites in Human IRS1 and Their Functional Consequences A selection of well-studied sites. The effects can be context-dependent.

| Site (Human) | Site (Rodent) | Primary Kinase(s) | Functional Consequence | Reference(s) |

| Ser24 | PKCα | Regulates phosphoinositide binding to the PH domain, affects intracellular localization. | [19] | |

| Ser312 | Ser307 | JNK, IKK, S6K1 | Inhibitory: Reduces interaction with the IR; implicated in inflammation- and lipid-induced insulin resistance. | [7][10][11][20] |

| Ser323 | Unknown | Basal phosphorylation is increased in type 2 diabetes. | [15] | |

| Ser527 | Unknown | Insulin increases phosphorylation. | [15] | |

| Ser616 | Ser612 | JNK, IKK, S6K1 | Inhibitory: Contributes to negative feedback. | [7][11] |

| Ser629 | PKA, Akt | Enhancing: May enhance p85 association by interfering with inhibitory phosphorylation at Ser636/639. | [20] | |

| Ser636/639 | Ser632/635 | mTORC1/S6K1, ERK, ROCK1 | Inhibitory: A major negative feedback site that impairs downstream signaling. | [7][17][20] |

| Ser1101 | PKC-theta | Inhibitory: Implicated in lipid-induced insulin resistance. | [21] |

Table 3: Binding Characteristics of IRS1 Domain-Peptide Interactions

| Interacting Molecules | Method | Finding | Reference |

| IRS-1 PTB-PIR Domain + Insulin Receptor (IR) | Surface Plasmon Resonance | The combined PTB-PIR domain binds more strongly to the IR than the PTB domain alone. Phosphorylation at Ser307, Ser312, Ser315, and Ser323 abrogates this binding. | [10] |

| IRS-1 PTB Domain + Phosphopeptides (from IR) | Isothermal Titration Calorimetry | Binding is predominantly an enthalpy-driven process, distinct from the entropy-driven binding of the Shc PTB domain. | [22] |

| IRS-1 PH Domain Fragments | Cellular Fractionation | Point mutations in the PH domain that abolish phosphoinositide binding decrease the amount of the IRS-1 construct in the particulate fraction by about 70%. | [6] |

Experimental Protocols for Studying IRS1 Peptide Fragments

The following sections provide generalized methodologies for key experiments involving IRS1 fragments. Researchers should optimize these protocols for their specific experimental systems.

Protocol 5.1: Co-Immunoprecipitation (Co-IP) to Validate IRS1 Interactions

This protocol is used to determine if a protein of interest interacts with IRS1 in a cellular context.

-

Cell Culture and Treatment: Grow cells (e.g., HEK293, HepG2) to 80-90% confluency. If studying insulin-dependent interactions, serum-starve cells for 4-6 hours, then stimulate with insulin (e.g., 100 nM) for a specified time (e.g., 10 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors).

-

Pre-clearing: Centrifuge lysates to pellet cellular debris. Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Collect the pre-cleared lysate. Add a primary antibody against IRS1 (or the protein of interest). Incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using an antibody against the putative interacting protein.

Protocol 5.2: In Vitro Kinase Assay Using IRS1 Peptide Substrates

This assay determines if a specific kinase can directly phosphorylate a region of IRS1.

-

Substrate Preparation: Synthesize or express a peptide fragment of IRS1 containing the putative phosphorylation site(s). This can be a short synthetic peptide or a larger GST-fusion protein fragment.[9]

-

Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, the purified active kinase of interest, the IRS1 peptide substrate, and ATP (often [γ-³²P]ATP for radioactive detection, or cold ATP for mass spectrometry or phospho-specific antibody detection).

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 30 minutes). Include negative controls (no kinase, no substrate).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer or spotting the mixture onto a P81 phosphocellulose paper.

-

Detection:

-

Radioactive: Separate products by SDS-PAGE, expose the gel to a phosphor screen, and visualize using a phosphorimager. For P81 paper, wash extensively to remove free ATP and measure incorporated radioactivity using a scintillation counter.

-

Non-Radioactive: Analyze the reaction mixture by Western blot using a phospho-specific antibody for the site of interest, or by mass spectrometry to identify the exact phosphorylated residue(s).[11]

-

Protocol 5.3: Site-Directed Mutagenesis and Cellular Signaling Analysis

This method is used to assess the functional importance of a specific amino acid residue in IRS1.

-

Mutagenesis: Use a commercially available site-directed mutagenesis kit to introduce a specific mutation (e.g., Tyrosine to Phenylalanine to prevent phosphorylation, or Serine to Alanine/Aspartic Acid to prevent/mimic phosphorylation) into an expression vector containing wild-type IRS1 cDNA.[10]

-

Transfection: Transfect host cells (e.g., IRS1-null mouse embryonic fibroblasts or HEK293 cells) with the wild-type or mutant IRS1 constructs.

-

Expression and Stimulation: Allow cells to express the protein for 24-48 hours. Serum-starve and stimulate with insulin as described in Protocol 5.1.

-

Lysate Analysis: Prepare cell lysates and analyze the phosphorylation state and downstream signaling events by Western blotting.

-

Probe for: p-IRS1 (pan-Tyr), p-Akt (Ser473), p-ERK (Thr202/Tyr204) to assess the activation of key pathways.

-

Use total IRS1, Akt, and ERK antibodies as loading controls.

-

-

Functional Assays: Perform functional assays, such as glucose uptake assays or mitogenesis assays ([³H]thymidine incorporation), to determine the physiological consequence of the mutation.[18]

Applications in Drug Development

The central role of IRS1 in metabolism and cancer makes it an attractive, albeit challenging, therapeutic target.[4][23]

-

Diabetes: Strategies aimed at preserving IRS1 function by inhibiting the serine kinases (e.g., S6K1, JNK) that mediate negative feedback are under investigation. Peptide-based inhibitors that block the kinase-substrate interaction could offer high specificity.

-

Cancer: In some cancers, IRS1 signaling is upregulated and contributes to proliferation and survival.[23] Agents that promote the inhibitory serine phosphorylation and subsequent degradation of IRS1 are being explored as anti-cancer therapeutics.[4]

-

Screening Platforms: Recombinant IRS1 peptide fragments and domains are invaluable tools for high-throughput screening (HTS) to identify small molecules or biologics that can modulate IRS1 interactions with the insulin receptor or downstream effectors.

Conclusion

Insulin Receptor Substrate 1 is a master regulator of insulin signaling, and its function is intricately controlled by a complex code of tyrosine and serine/threonine phosphorylation. The use of synthetic peptides and recombinant protein fragments has been instrumental in deciphering this code. These tools allow for the precise study of domain-specific interactions, the identification of kinase-substrate relationships, and the quantification of signaling events. As research moves towards therapeutic intervention, IRS1 peptide fragments will continue to be essential for understanding disease mechanisms and developing novel drugs to combat insulin resistance, diabetes, and cancer.

References

- 1. The insulin receptor substrate (IRS) proteins: At the intersection of metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The IRS-1 signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Positive and negative regulation of insulin signaling through IRS-1 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Destruction of Insulin Receptor Substrates for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. The insulin receptor substrate (IRS)-1 pleckstrin homology domain functions in downstream signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The serine phosphorylations in the IRS-1 PIR domain abrogate IRS-1 and IR interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. youtube.com [youtube.com]

- 13. Increased Interaction With Insulin Receptor Substrate 1, a Novel Abnormality in Insulin Resistance and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Distinct Signalling Properties of Insulin Receptor Substrate (IRS)-1 and IRS-2 in Mediating Insulin/IGF-1 Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Global IRS-1 phosphorylation analysis in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Regulation of insulin sensitivity by serine/threonine phosphorylation of insulin receptor substrate proteins IRS1 and IRS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Impact of natural IRS-1 mutations on insulin signals: mutations of IRS-1 in the PTB domain and near SH2 protein binding sites result in impaired function at different steps of IRS-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of Insulin Receptor Substrate 1 Pleckstrin Homology Domain by Protein Kinase C: Role of Serine 24 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Effect of Insulin Levels on Phosphorylation of Specific Amino Acid Residues in IRS-1: Implications for Burn Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phosphotyrosine binding domains of Shc and insulin receptor substrate 1 recognize the NPXpY motif in a thermodynamically distinct manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Therapeutic destruction of insulin receptor substrates for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of Specific IRS1 Peptide Domains

Audience: Researchers, scientists, and drug development professionals.

Introduction

Insulin Receptor Substrate 1 (IRS1) is a key scaffolding protein in the insulin and insulin-like growth factor (IGF-1) signaling pathways, playing a critical role in regulating metabolism, cell growth, and survival.[1][2] The function of IRS1 is dictated by its modular structure, which consists of several distinct domains that mediate protein-protein and protein-lipid interactions. Understanding the specific roles of these domains is crucial for elucidating the mechanisms of insulin action and developing therapeutic strategies for metabolic disorders and cancer. This guide provides a detailed overview of the core functional domains of IRS1, quantitative data on their interactions, and the experimental protocols used to study them.

Core Functional Domains of IRS1

IRS1 is a large protein of approximately 180 kDa, characterized by three principal functional regions: the N-terminal Pleckstrin Homology (PH) and Phosphotyrosine-Binding (PTB) domains, and a long C-terminal tail containing numerous tyrosine and serine/threonine phosphorylation sites.[1][3]

Pleckstrin Homology (PH) Domain

Located at the N-terminus, the PH domain is essential for the proper localization and function of IRS1.[4][5] Its primary role is to anchor IRS1 to the plasma membrane by binding to phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][6] This interaction facilitates the recruitment of IRS1 to the vicinity of the activated insulin receptor.[7] The PH domain is also implicated in protein-protein interactions, contributing to the overall stability of the IRS1-insulin receptor complex.[8][9] Mutations that disrupt the lipid-binding capacity of the PH domain can impair downstream signaling events, highlighting its critical role in the initiation of the insulin signal cascade.[4][10]

Phosphotyrosine-Binding (PTB) Domain

Situated downstream of the PH domain, the PTB domain is responsible for the direct interaction of IRS1 with the activated insulin receptor.[7][11] Specifically, the PTB domain recognizes and binds to the phosphorylated asparagine-proline-any amino acid-tyrosine (NPEY) motif within the juxtamembrane region of the insulin receptor, with a key interaction at the phosphorylated Tyr960 residue.[8][12] This high-affinity interaction is a critical determinant of IRS1's recruitment to the activated receptor and its subsequent tyrosine phosphorylation.[13][14] The binding specificity of the IRS1 PTB domain is distinct from that of other PTB domain-containing proteins like Shc, contributing to the specific signaling pathways activated by IRS1.[13][15]

C-Terminal Tail and Tyrosine Phosphorylation Sites

The long, poorly conserved C-terminal tail of IRS1 lacks intrinsic enzymatic activity but functions as a crucial signaling scaffold.[1][7] This region contains multiple tyrosine residues that become phosphorylated by the activated insulin receptor kinase.[1][16] These phosphorylated tyrosine residues create docking sites for a variety of Src homology 2 (SH2) domain-containing proteins, thereby propagating the insulin signal downstream.[6] Key SH2 domain-containing proteins that bind to phosphorylated IRS1 include:

-

Phosphoinositide 3-kinase (PI3K): The p85 regulatory subunit of PI3K binds to specific YXXM motifs on IRS1, leading to the activation of the PI3K/Akt pathway, which is central to the metabolic effects of insulin.[2][17]

-

Growth factor receptor-bound protein 2 (Grb2): Binding of the Grb2-Sos complex to phosphorylated IRS1 activates the Ras/MAP kinase pathway, which is primarily involved in mitogenic signaling.[6]

-

SHP2 (PTPN11): This protein tyrosine phosphatase also binds to phosphorylated IRS1 and can modulate signaling in both positive and negative ways.[6][18]

The specific combination of phosphorylated tyrosine residues determines which downstream signaling pathways are activated, allowing for a nuanced cellular response to insulin.

Serine/Threonine Phosphorylation: A Regulatory Layer

In addition to tyrosine phosphorylation, IRS1 is extensively phosphorylated on serine and threonine residues.[7][19] This serves as a critical regulatory mechanism, often acting as a negative feedback loop to attenuate insulin signaling.[5][11] Various kinases, activated by insulin or other stimuli, can phosphorylate IRS1 on specific serine/threonine sites, which can:

-

Inhibit the interaction between the PTB domain and the insulin receptor.[5]

-

Promote the dissociation of IRS1 from the insulin receptor.[7]

-

Create docking sites for proteins that negatively regulate IRS1 function.

-

Target IRS1 for proteasomal degradation.[5]

Quantitative Data on IRS1 Domain Interactions

The interactions of IRS1 domains with their binding partners have been quantified using various biophysical techniques. The following tables summarize key binding affinity and kinetic data.

| Interacting Molecules | Domain | Method | Affinity (Kd) / Kinetic Parameters | Reference(s) |

| IRS1 PTB Domain & pY960 peptide (Insulin Receptor) | PTB | Isothermal Titration Calorimetry (ITC) | ~0.1 - 1 µM | [13][14] |

| IRS1 PH Domain & Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) | PH | Fluorescence Resonance Energy Transfer (FRET) | Appreciable affinity (specific Kd not consistently reported) | [1] |

Table 1: Binding Affinities of IRS1 Domains.

| Phosphorylation Site | Stimulus | Cell Type | Time to Max Phosphorylation | Reference(s) |

| Multiple Tyrosine Sites | Insulin | 3T3-L1 Adipocytes | 5 - 15 minutes | [4] |

| Tyrosine Residues | Insulin | Brown Adipocytes | ~1 minute | [20] |

Table 2: Kinetics of IRS1 Tyrosine Phosphorylation.

Experimental Protocols

The study of IRS1 domain function relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation of IRS1 and Insulin Receptor

This protocol is used to verify the in vivo interaction between IRS1 and the insulin receptor.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-IRS1 antibody

-

Anti-Insulin Receptor β antibody

-

Protein A/G agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to ~80-90% confluency and serum-starve overnight.

-

Stimulate cells with insulin (e.g., 100 nM for 10 minutes).

-

Lyse cells on ice with lysis buffer.

-

Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with anti-IRS1 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting using an anti-Insulin Receptor β antibody.

In Vitro Kinase Assay for IRS1 Phosphorylation

This assay is used to directly assess the phosphorylation of IRS1 by the insulin receptor kinase.

Materials:

-

Purified, active insulin receptor kinase

-

Recombinant IRS1 protein or a specific IRS1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP

-

SDS-PAGE and autoradiography or Western blotting reagents

-

Phospho-tyrosine specific antibody

Procedure:

-

Set up the kinase reaction by combining the insulin receptor kinase, IRS1 substrate, and kinase buffer in a microcentrifuge tube.

-

Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP if using radiography).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Detect phosphorylation by autoradiography (for ³²P) or by Western blotting with a phospho-tyrosine specific antibody.

Mass Spectrometry Analysis of IRS1 Phosphorylation Sites

This powerful technique allows for the identification and quantification of specific phosphorylation sites on IRS1.

Materials:

-

Immunoprecipitated IRS1 (from cell lysates)

-

SDS-PAGE reagents

-

In-gel digestion reagents (e.g., trypsin)

-

HPLC system coupled to a mass spectrometer (e.g., LC-MS/MS)

-

Data analysis software

Procedure:

-

Immunoprecipitate IRS1 from cell lysates (as described in the co-immunoprecipitation protocol).

-

Separate the immunoprecipitated proteins by SDS-PAGE.

-

Excise the gel band corresponding to IRS1.

-

Perform in-gel digestion of the protein with trypsin.

-

Extract the resulting peptides from the gel.

-

Analyze the peptide mixture by LC-MS/MS.

-

Use specialized software to identify the sequences of the peptides and locate the phosphorylated residues based on the mass shift.

-

Quantitative analysis can be performed using stable isotope labeling (SILAC) or label-free methods.[20]

Visualizations

Signaling Pathways

Caption: IRS1-mediated signaling pathways.

Experimental Workflows

Caption: Co-Immunoprecipitation Workflow.

Caption: In Vitro Kinase Assay Workflow.

References

- 1. Regulation of Insulin Receptor Substrate 1 Pleckstrin Homology Domain by Protein Kinase C: Role of Serine 24 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro kinase assay [protocols.io]

- 4. Temporal Dynamics of Tyrosine Phosphorylation in Insulin Signaling | Diabetes | American Diabetes Association [diabetesjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Akt phosphorylates insulin receptor substrate to limit PI3K-mediated PIP3 synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serine Phosphorylation Proximal to Its Phosphotyrosine Binding Domain Inhibits Insulin Receptor Substrate 1 Function and Promotes Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactome | Binding of IRS to insulin receptor [reactome.org]

- 9. The Pleckstrin Homology (PH) Domain-Interacting Protein Couples the Insulin Receptor Substrate 1 PH Domain to Insulin Signaling Pathways Leading to Mitogenesis and GLUT4 Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The insulin receptor substrate (IRS)-1 pleckstrin homology domain functions in downstream signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of insulin sensitivity by serine/threonine phosphorylation of insulin receptor substrate proteins IRS1 and IRS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure of the IRS-1 PTB domain bound to the juxtamembrane region of the insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphotyrosine binding domains of Shc and insulin receptor substrate 1 recognize the NPXpY motif in a thermodynamically distinct manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. PTB domains of IRS-1 and Shc have distinct but overlapping binding specificities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. pnas.org [pnas.org]

An In-depth Technical Guide to IRS1-Derived Peptide Libraries for Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin Receptor Substrate 1 (IRS1) is a key cytoplasmic adaptor protein that plays a central role in the signaling pathways of insulin and insulin-like growth factor 1 (IGF-1). Dysregulation of IRS1 signaling is implicated in a range of metabolic diseases, including type 2 diabetes, and various cancers. As a critical node in these pathways, IRS1 presents a compelling target for therapeutic intervention. The development of peptide libraries derived from the IRS1 protein sequence offers a powerful tool for screening and identifying novel modulators of its function. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data analysis involved in the use of IRS1-derived peptide libraries for screening purposes.

IRS1 Signaling Pathway

IRS1 functions as a scaffold protein, integrating signals from the insulin receptor (IR) and IGF-1 receptor (IGF-1R) to downstream effector molecules. Upon insulin or IGF-1 binding, the receptor autophosphorylates, creating docking sites for the phosphotyrosine-binding (PTB) domain of IRS1. This interaction leads to the tyrosine phosphorylation of IRS1 at multiple sites, which in turn serve as recruitment sites for proteins containing Src homology 2 (SH2) domains. Key downstream signaling cascades activated by IRS1 include the PI3K/Akt pathway, which is crucial for metabolic regulation, and the MAPK/ERK pathway, involved in cell growth and proliferation.

Caption: IRS1 Signaling Pathway.

Design and Construction of this compound Libraries

The design of an this compound library is a critical first step. These libraries can be constructed using several methodologies, each with its own advantages.

1. Overlapping Peptide Libraries: This approach involves synthesizing a series of peptides that sequentially span the entire length of the IRS1 protein or specific domains of interest. This is particularly useful for epitope mapping and identifying linear binding motifs.

2. Alanine Scanning Libraries: To identify key residues within a known or suspected binding motif, an alanine scanning library is created. Each amino acid in the peptide sequence is systematically replaced with alanine, and the effect on binding or activity is measured.

3. Positional Scanning Libraries: In this type of library, each position in a peptide sequence is systematically substituted with all other amino acids, allowing for a comprehensive analysis of the contribution of each residue to the interaction.

4. Random Peptide Libraries: For de novo discovery of peptides that bind to IRS1 or its interacting partners, random peptide libraries can be screened. These libraries consist of a vast collection of random peptide sequences.

The synthesis of these peptide libraries can be achieved through solid-phase peptide synthesis for smaller, defined libraries, or through biological methods like phage display for larger and more diverse libraries.[1][2][3]

Experimental Protocols for Screening this compound Libraries

Several robust high-throughput screening (HTS) methods can be employed to screen this compound libraries for their ability to modulate IRS1 interactions and function.

Phage Display Screening

Phage display is a powerful technique for screening large peptide libraries to identify high-affinity binders to a target protein.[4][5][6]

Protocol for Screening an this compound Library against an SH2 Domain:

-

Immobilization of Target Protein:

-

Coat the wells of a microtiter plate with a purified SH2 domain protein (e.g., the p85 subunit of PI3K) at a concentration of 10-100 µg/mL in a suitable buffer (e.g., PBS).

-

Incubate overnight at 4°C.

-

Wash the wells several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.

-

Block the remaining protein-binding sites on the plastic with a blocking buffer (e.g., PBS with 2% BSA) for 1-2 hours at room temperature.

-

-

Panning:

-

Add the phage display library (typically 10^10 to 10^12 phage particles) to the coated and blocked wells.

-

Incubate for 1-2 hours at room temperature to allow for binding.

-

Perform a series of stringent washes with wash buffer to remove non-specifically bound phage. The stringency of the washes can be increased in subsequent rounds of panning.

-

-

Elution and Amplification:

-

Elute the bound phage using a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.2) or by competitive elution with a known ligand.

-

Neutralize the eluted phage solution with a high pH buffer (e.g., 1 M Tris-HCl, pH 9.1).

-

Infect a culture of E. coli with the eluted phage and amplify the phage population by overnight growth.

-

-

Iterative Rounds of Panning:

-

Repeat the panning, elution, and amplification steps for 3-5 rounds to enrich for phage displaying peptides with high affinity for the target SH2 domain.

-

-

Hit Identification:

-

After the final round of panning, isolate individual phage clones.

-

Sequence the DNA of the selected phage to identify the amino acid sequence of the binding peptides.

-

References

- 1. All you need to know about peptide library design - ProteoGenix [proteogenix.science]

- 2. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design considerations in the synthesis of peptides | AltaBioscience [altabioscience.com]

- 4. Phage display library screening for identification of interacting protein partners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phage display—A powerful technique for immunotherapy: 1. Introduction and potential of therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genscript.com [genscript.com]

The Role of the IRS1 PTB Domain Peptide in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: A Critical Nexus in Cellular Signaling

The Insulin Receptor Substrate 1 (IRS1) is a key scaffolding protein that plays a pivotal role in the insulin and insulin-like growth factor-1 (IGF-1) signaling pathways, which are fundamental to regulating metabolism, cell growth, proliferation, and survival.[1][2] Central to its function is the Phosphotyrosine-Binding (PTB) domain, a highly conserved module that facilitates the initial recruitment of IRS1 to the activated insulin or IGF-1 receptor.[3][4] This interaction is a critical initiating event that propagates downstream signaling cascades. Understanding the molecular intricacies of the IRS1 PTB domain and its peptide interactions is therefore of paramount importance for both basic research and the development of therapeutics for a range of diseases, including diabetes, metabolic syndrome, and cancer.[1]

Structural and Functional Overview of the IRS1 PTB Domain

The IRS1 PTB domain is located at the N-terminus of the IRS1 protein, downstream of a Pleckstrin Homology (PH) domain.[2][5] Structurally, it adopts a seven-stranded β-sandwich fold, capped by a C-terminal α-helix, which creates an L-shaped cleft for peptide binding.[6][7]

The primary function of the IRS1 PTB domain is to recognize and bind to a specific phosphotyrosine-containing motif, NPXpY (Asparagine-Proline-any amino acid-phosphorylated Tyrosine), located in the juxtamembrane region of the activated insulin and IGF-1 receptors.[5][6] This binding event is crucial for the subsequent tyrosine phosphorylation of the IRS1 protein by the receptor's kinase activity, creating docking sites for various downstream effector proteins containing Src Homology 2 (SH2) domains, such as PI3-kinase and Grb2.[1][8]

While both the IRS1 and the unrelated adapter protein Shc possess PTB domains that recognize NPXpY motifs, they exhibit distinct binding specificities.[9][10] The IRS1 PTB domain's binding is predominantly an enthalpy-driven process, indicating strong, specific hydrogen bonding and van der Waals interactions.[10] In contrast, the binding of the Shc PTB domain is largely entropy-driven.[10] These thermodynamic differences underscore the unique roles these proteins play in cellular signaling.

Quantitative Analysis of IRS1 PTB Domain-Peptide Interactions

The affinity of peptides for the IRS1 PTB domain is a critical parameter in research and drug discovery. This is often quantified by determining the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data for the binding of various peptides to the IRS1 PTB domain.

| Peptide Sequence | Modification | Binding Affinity (IC50) | Reference |

| LYASSNPApY-NH2 | Phosphotyrosine | 4.9 ± 0.4 µM | [11] |

| LYASSNPA(F2Pmp)-NH2 | Difluorinated phosphonomethyl-phenylalanine | >300 µM | [11] |

| LYASSNPA(OMT)-NH2 | O-malonyltyrosine | >300 µM | [11] |

| LYASSNPA(FOMT)-NH2 | Fluorinated O-malonyltyrosine | >300 µM | [11] |

Key Experimental Protocols in IRS1 PTB Domain Research

A variety of experimental techniques are employed to study the interactions and function of the IRS1 PTB domain. Below are detailed methodologies for some of the most common and critical assays.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful technique used to directly measure the heat changes that occur upon the binding of a peptide to the IRS1 PTB domain, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Methodology:

-

Protein and Peptide Preparation:

-

Express and purify the IRS1 PTB domain (e.g., as a GST-fusion protein in E. coli).

-

Synthesize the phosphopeptide of interest (e.g., corresponding to the juxtamembrane region of the insulin receptor).

-

Dialyze both the protein and peptide extensively against the same buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT) to minimize heat of dilution effects.

-

-

ITC Experiment Setup:

-

Thoroughly clean the ITC instrument (e.g., MicroCal ITC200) with detergent and water.

-

Degas the protein and peptide solutions to prevent air bubbles.

-

Load the IRS1 PTB domain solution (e.g., 20-50 µM) into the sample cell.

-

Load the phosphopeptide solution (e.g., 200-500 µM) into the injection syringe.

-

-

Titration and Data Acquisition:

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, followed by a series of larger injections (e.g., 2 µL) at regular intervals (e.g., 150 seconds).

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the peaks in the raw ITC data to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of peptide to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

-

GST Pull-Down Assay for Interaction Verification

The GST pull-down assay is a common in vitro method to confirm the physical interaction between the IRS1 PTB domain and a target protein or peptide.

Methodology:

-

Bait Protein Immobilization:

-

Express a GST-tagged IRS1 PTB domain fusion protein in E. coli and purify it.

-

Incubate the purified GST-IRS1-PTB with glutathione-agarose or magnetic beads for 1-2 hours at 4°C to immobilize the bait protein.

-

Wash the beads several times with a binding buffer (e.g., PBS with 0.1% Triton X-100) to remove unbound protein.

-

-

Prey Protein Incubation:

-

Prepare a cell lysate containing the potential interacting partner (prey protein), for example, from insulin-stimulated cells overexpressing the insulin receptor.

-

Incubate the cell lysate with the immobilized GST-IRS1-PTB beads for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Wash the beads extensively with the binding buffer to remove non-specific binders.

-

Elute the bound proteins from the beads using a high concentration of reduced glutathione (e.g., 10-20 mM) or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the prey protein.

-

Cell-Based IRS1 Phosphorylation Assay

This assay is used to investigate the functional consequence of the IRS1 PTB domain interaction within a cellular context by measuring the phosphorylation of IRS1 upon insulin or IGF-1 stimulation.

Methodology:

-

Cell Culture and Stimulation:

-

Culture cells of interest (e.g., HEK293, CHO, or adipocytes) to near confluency.

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Stimulate the cells with insulin or IGF-1 (e.g., 100 nM) for a specific time course (e.g., 0, 2, 5, 10, 30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Immunoprecipitation (Optional, for increased sensitivity):

-

Incubate the cell lysates with an anti-IRS1 antibody overnight at 4°C.

-

Add Protein A/G agarose beads to capture the antibody-IRS1 complexes.

-

Wash the beads to remove non-specific proteins.

-

Elute the captured proteins.

-

-

Western Blot Analysis:

-

Separate the proteins from the cell lysates or immunoprecipitates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated tyrosine (e.g., anti-pY100) or a site-specific phospho-IRS1 antibody.

-

Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

-

Re-probe the membrane with a total IRS1 antibody to control for protein loading.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving the IRS1 PTB domain and a typical experimental workflow for studying its interactions.

Caption: Insulin signaling pathway initiated by IRS1 PTB domain recruitment.

Caption: Workflow for a GST pull-down assay to identify IRS1 PTB interactors.

Conclusion and Future Directions

The IRS1 PTB domain peptide is a critical tool for dissecting the initial events of insulin and IGF-1 signaling. Research utilizing synthetic peptides corresponding to the insulin receptor's juxtamembrane region has been instrumental in elucidating the structural basis of this interaction and has provided a means to quantify binding affinities. The experimental protocols detailed in this guide provide a robust framework for investigating the role of the IRS1 PTB domain in both normal physiology and disease states.

Future research will likely focus on the development of more potent and specific inhibitors of the IRS1 PTB domain interaction. Such molecules could serve as valuable research tools and potentially as therapeutic agents for conditions characterized by dysregulated insulin/IGF-1 signaling, such as cancer. Furthermore, a deeper understanding of the factors that modulate the accessibility and binding of the IRS1 PTB domain in a cellular context will provide new insights into the complex regulation of this crucial signaling pathway.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 3. The Phosphotyrosine Interactome of the Insulin Receptor Family and Its Substrates IRS-1 and IRS-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PathScan® Phospho-IRS-1 (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 5. Insulin Receptor and IRS-1 Co-immunoprecipitation with SOCS-3, and IKKα/β Phosphorylation are Increased in Obese Zucker Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. mesoscale.com [mesoscale.com]

- 10. www2.nau.edu [www2.nau.edu]

- 11. researchgate.net [researchgate.net]

Unraveling the Intricacies of IRS1 Phosphorylation: A Technical Guide to Discovery and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and analysis of Insulin Receptor Substrate 1 (IRS1) peptide phosphorylation sites. We delve into the critical role of IRS1 as a key signaling node, detail the experimental methodologies for identifying its phosphorylation status, present quantitative data on key phosphosites, and illustrate the associated signaling pathways. This document is intended to serve as a valuable resource for researchers investigating insulin signaling, metabolic diseases, and related therapeutic development.

Introduction to IRS1 and its Significance

Insulin Receptor Substrate 1 (IRS1) is a crucial cytoplasmic adaptor protein that plays a pivotal role in mediating the downstream effects of insulin and other growth factors.[1] Upon activation of the insulin receptor, IRS1 becomes tyrosine-phosphorylated, creating docking sites for various SH2 domain-containing proteins. This initiates a cascade of downstream signaling events, most notably the PI3K/Akt and MAPK pathways, which are central to regulating glucose metabolism, cell growth, and survival.[1][2] However, the function of IRS1 is also intricately regulated by serine/threonine phosphorylation, which can either enhance or attenuate insulin signaling.[3] Dysregulation of IRS1 phosphorylation is a key factor in the development of insulin resistance and type 2 diabetes.[4]

Discovery and Identification of IRS1 Phosphorylation Sites

The primary method for the discovery and identification of IRS1 phosphorylation sites is mass spectrometry (MS).[5][6] This powerful analytical technique allows for the precise localization and quantification of phosphorylation on specific amino acid residues.

Experimental Workflow for IRS1 Phosphopeptide Analysis

The general workflow for identifying IRS1 phosphorylation sites involves several key steps, as illustrated below.

Detailed Experimental Protocols

1. Cell Culture and Stimulation:

-

Cells (e.g., HEK293, CHO, L6 myotubes) are cultured under standard conditions.[5]

-

Prior to stimulation, cells are typically serum-starved for a defined period (e.g., 4-18 hours) to reduce basal phosphorylation.

-

Stimulation is performed with agonists like insulin (e.g., 100 nM for 15-30 minutes) or other factors such as TNF-α.[5][7]

2. Cell Lysis:

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]

-

A common lysis buffer composition is 50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, and 0.25% Triton X-100, supplemented with inhibitors.[9]

-

Lysates are then clarified by centrifugation to remove cellular debris.[8]

3. Immunoprecipitation (IP) of IRS1:

-

The cell lysate is incubated with an anti-IRS1 antibody to specifically capture the IRS1 protein.

-

Protein A/G or Protein G magnetic beads are then added to bind the antibody-IRS1 complex.[10]

-

The beads are washed several times with lysis buffer and then with a less stringent buffer to remove non-specifically bound proteins.[11]

4. SDS-PAGE and In-Gel Digestion:

-

The immunoprecipitated IRS1 is eluted from the beads and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]

-

The gel is stained with Coomassie Brilliant Blue, and the band corresponding to IRS1 is excised.[7]

-

The excised gel band is destained, and the protein is digested in-gel with a protease, typically trypsin, overnight at 37°C.[10]

5. Phosphopeptide Enrichment:

-

Due to the low stoichiometry of phosphorylation, it is often necessary to enrich for phosphopeptides from the complex mixture of tryptic peptides.

-

Common enrichment techniques include Immobilized Metal Affinity Chromatography (IMAC) using metal ions like Fe³⁺ or Ga³⁺, or Metal Oxide Affinity Chromatography (MOAC) using materials like titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂).[12][13][14] These methods exploit the affinity of the negatively charged phosphate groups for the positively charged metal ions or metal oxides.[14]

6. LC-MS/MS Analysis:

-

The enriched phosphopeptides are separated by reverse-phase liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[7]

-